1-Butyl-3-methylimidazolium hexafluorophosphate

Description

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-4-5-10-7-6-9(2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQYBUDWDLYNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047911 | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174501-64-5 | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174501-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174501645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGE3N4O8Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])

Introduction: The Archetypal Ionic Liquid

1-Butyl-3-methylimidazolium hexafluorophosphate, commonly abbreviated as [BMIM][PF6], stands as one of the most extensively studied room-temperature ionic liquids (ILs).[1][2] Comprised of the 1-butyl-3-methylimidazolium ([BMIM]+) cation and the hexafluorophosphate ([PF6])− anion, this salt is a viscous, colorless to pale yellow liquid at ambient temperatures.[1][2] Its low volatility, high thermal stability, and wide electrochemical window have positioned it as a cornerstone in the field of green chemistry and electrochemistry, with applications ranging from a solvent for organic synthesis and extractions to an electrolyte in batteries and supercapacitors.[1][3][4][5][6]

This guide provides a comprehensive overview of the core physicochemical properties of [BMIM][PF6], offering both foundational data and insights into the experimental methodologies used for their determination. The content is structured to provide researchers, scientists, and drug development professionals with a robust understanding of this versatile ionic liquid.

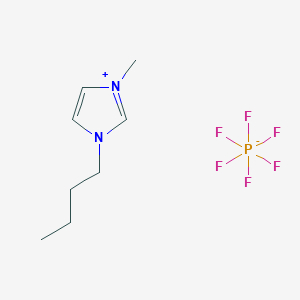

Caption: Chemical structure and basic information for [BMIM][PF6].

Core Physicochemical Properties

The utility of [BMIM][PF6] in various applications is a direct consequence of its unique set of physicochemical properties. These properties are summarized in the table below, followed by a more detailed discussion of their significance and measurement.

| Property | Value | Temperature (°C) | Pressure |

| Molecular Formula | C₈H₁₅F₆N₂P | - | - |

| Molar Mass | 284.19 g/mol | - | - |

| Appearance | Clear, colorless to pale yellow viscous liquid | Ambient | Atmospheric |

| Density | 1.37 - 1.38 g/cm³ | 20 - 25 | Atmospheric |

| Viscosity | 267 - 310 cP (mPa·s) | 20 - 25 | Atmospheric |

| Melting Point | -8 to 10 °C | - | Atmospheric |

| Glass Transition Temp. | 190.6 K (-82.55 °C) | - | Atmospheric |

| Decomposition Temp. | >200 °C | - | Atmospheric |

| Refractive Index | 1.411 | 20 | Atmospheric |

| Ionic Conductivity | 1.37 mS/cm | 20 | Atmospheric |

| Electrochemical Window | ~4.0 V | Ambient | Atmospheric |

| Water Solubility | ~1.6 wt% (immiscible) | 20 | Atmospheric |

Thermal Properties: A Stable Liquid Range

A hallmark of [BMIM][PF6] is its wide liquid range and high thermal stability, making it a suitable medium for reactions that require elevated temperatures.

Melting Point and Glass Transition

[BMIM][PF6] has a reported melting point in the range of -8 °C to 10 °C, which classifies it as a room-temperature ionic liquid.[2][7] The variation in reported melting points can often be attributed to the purity of the sample, with higher purity samples tending to have a more defined melting point around 10 °C.[1] Below its melting point, [BMIM][PF6] can exist in a glassy state, with a glass transition temperature observed at 190.6 K (-82.55 °C).[1][8]

Thermal Decomposition

The thermal stability of [BMIM][PF6] is a key advantage over many conventional organic solvents. It generally exhibits a decomposition temperature greater than 200 °C, though some studies suggest it can be stable up to 473 K (200 °C) before decomposition begins.[7][9] This high thermal stability allows for a broad operational temperature range in various applications.

Density and Viscosity: Transport Properties

The transport properties of [BMIM][PF6], such as density and viscosity, are critical for engineering applications, including fluid handling, mixing, and mass transfer processes.

Density

At 20-25 °C, the density of [BMIM][PF6] is approximately 1.37-1.38 g/cm³.[1][2][7] The density is temperature-dependent, decreasing with increasing temperature.

Viscosity

[BMIM][PF6] is a relatively viscous liquid, with a viscosity of 267–310 cP at room temperature.[1] This high viscosity can present challenges in processes requiring rapid mixing or mass transport.[10] However, viscosity is highly sensitive to temperature, decreasing significantly as the temperature increases. The presence of impurities, particularly water, can also lead to a notable decrease in viscosity.[11]

Experimental Protocol: Measuring Viscosity with a Falling-Ball Viscometer

The falling-ball viscometer is a common instrument for determining the viscosity of liquids, especially at high temperatures and pressures.[10][11]

Principle: The viscosity of a fluid is determined by measuring the time it takes for a sphere of known size and density to fall through a tube of a known diameter filled with the fluid.

Methodology:

-

Calibration: The viscometer is first calibrated using standard fluids with known viscosities to determine the instrumental constants.[10][11]

-

Sample Preparation: A sample of [BMIM][PF6] with a known purity and low water content is placed into the viscometer tube.[10]

-

Temperature and Pressure Control: The viscometer is brought to the desired temperature and pressure.

-

Measurement: The falling body is released, and the time it takes to travel a fixed distance is measured.

-

Calculation: The viscosity is calculated using the falling time, the densities of the falling body and the liquid, and the instrumental constants.

Caption: Workflow for viscosity measurement using a falling-ball viscometer.

Electrochemical Properties: A Wide Potential Window

The electrochemical properties of [BMIM][PF6] are central to its use in energy storage devices and electrochemical synthesis.[3][4]

Ionic Conductivity

[BMIM][PF6] exhibits good ionic conductivity, typically around 1.37 mS/cm at 20 °C.[7] This property is essential for its function as an electrolyte, enabling the efficient transport of charge.

Electrochemical Stability Window

A key advantage of [BMIM][PF6] is its wide electrochemical stability window, which is approximately 4.0 V.[1][7] This wide window makes it a stable electrolyte for high-voltage applications in batteries and supercapacitors, as it resists decomposition at both the anode and cathode.[3] The anodic and cathodic limits are reported to be around 2.2 V and -1.8 V, respectively.[7]

Solubility and Miscibility: A Hydrophobic Ionic Liquid

The solubility characteristics of [BMIM][PF6] dictate its use in biphasic systems for separations and as a solvent for various solutes.

[BMIM][PF6] is considered a hydrophobic ionic liquid and is not miscible with water, having a solubility of about 1.6 wt% at 20 °C.[1][2][7] This immiscibility with water is a key feature for its application in liquid-liquid extractions from aqueous phases.

It is, however, miscible with a range of polar organic solvents, including acetone, dichloromethane, and acetonitrile.[1][7][12] Conversely, it is immiscible with nonpolar solvents such as hexane and diethyl ether.[12] Studies have shown that benzene, toluene, chloroform, and ethyl acetate are favorable solvents for [BMIM][PF6], while n-alkanes and ether are poor solvents.[13]

Spectroscopic and Structural Properties

Spectroscopic and structural data provide fundamental insights into the molecular-level characteristics of [BMIM][PF6].

Spectroscopic Data

-

NMR Spectroscopy: 1H and 13C NMR are standard techniques for confirming the structure and purity of [BMIM][PF6].[14][15] 19F and 31P NMR are used to characterize the [PF6]− anion.[15]

-

IR Spectroscopy: Infrared spectroscopy reveals characteristic vibrational modes of the [BMIM]+ cation and the [PF6]− anion. Key peaks include C-H stretching vibrations of the imidazolium ring and the butyl chain, as well as the stretching modes of the P-F bonds in the anion.[16][17]

Crystal Structure

The solid-state structure of [BMIM][PF6] has been investigated, revealing polymorphism.[18][19] X-ray diffraction studies have provided detailed information on bond lengths, angles, and the packing of the ions in the crystalline state.[18]

Synthesis and Purification

[BMIM][PF6] is typically synthesized in a two-step process.[2]

-

Alkylation: 1-methylimidazole is alkylated with 1-chlorobutane to produce 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[2]

Caption: A simplified schematic of the synthesis process for [BMIM][PF6].

Safety and Handling

While often touted as "green" solvents due to their low volatility, ionic liquids like [BMIM][PF6] are not without hazards and should be handled with appropriate care.

-

Hazards: [BMIM][PF6] is known to cause skin and serious eye irritation.[21][22][23] It may also cause respiratory irritation.[21][22][23] Ingestion may be harmful.[22]

-

Handling Precautions: It is recommended to handle [BMIM][PF6] in a well-ventilated area and to wear protective gloves, clothing, and eye protection.[22][23][24] Avoid breathing any mists or vapors.[21][23]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[23][24]

It is also important to note that [BMIM][PF6] can slowly decompose in the presence of water, which can affect its properties and potentially release harmful substances.[2]

Conclusion

This compound is a foundational ionic liquid with a rich and well-documented set of physicochemical properties. Its high thermal stability, wide electrochemical window, and tunable solubility make it a versatile tool for a broad range of scientific and industrial applications. A thorough understanding of these properties, as outlined in this guide, is essential for its effective and safe implementation in research and development.

References

- Solvent properties of the this compound ionic liquid. (n.d.). National Center for Biotechnology Information.

- This compound. (n.d.). Grokipedia.

- BMIM PF6 in Electrochemistry: Source High-Quality Ionic Liquids. (n.d.).

- This compound. (n.d.). Wikipedia.

- TDS IL-0011_UP BMIM PF6. (2012, January 19). Iolitec.

- Dilute aqueous this compound: properties and solvatochromic probe behavior. (n.d.). Royal Society of Chemistry.

- Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. (n.d.). ACS Publications.

- Densities and Viscosities of [Bmim][PF6] and Binary Systems. (2011, March 9). American Chemical Society.

- This compound, 98+%. (n.d.). Fisher Scientific.

- Thermodynamic Properties of this compound in the Condensed State. (n.d.). ACS Publications.

- BMIM-PF6 in Electrochemistry: A Superior Electrolyte Choice. (n.d.).

- This compound. (n.d.). Santa Cruz Biotechnology.

- This compound | C8H15F6N2P | CID 2734174. (n.d.). PubChem.

- 174501-64-5(this compound) Product Description. (n.d.).

- Thermodynamic Properties of this compound in the Ideal Gas State. (n.d.). ACS Publications.

- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.

- Safety Data Sheet. (2022, September 15). Iolitec.

- Crystallographic data for the three polymorphs of [bmim][PF 6 ] discussed in this paper. (n.d.). ResearchGate.

- Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure.

- 1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. (n.d.). ResearchGate.

- Determination of Thermodynamic Parameters of Organic Solvents in Ionic Liquid this compound by Inverse Gas Chromatography. (2017, July 4).

- Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a)... (n.d.). ResearchGate.

- PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). ResearchGate.

- [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. (2024, August 1). MDPI.

- Infrared spectra of the pure [BMIM][PF6] obtained at ambient pressure... (n.d.). ResearchGate.

- B 2372 (OTTO) this compound, 98% Cas 174501-64-5. (n.d.). Ottokemi.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound, 98% 174501-64-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. iolitec.de [iolitec.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 174501-64-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Determination of Thermodynamic Parameters of Organic Solvents in Ionic Liquid this compound by Inverse Gas Chromatography [yyhx.ciac.jl.cn]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C8H15F6N2P | CID 2734174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. fishersci.com [fishersci.com]

- 24. iolitec.de [iolitec.de]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])

Introduction

1-Butyl-3-methylimidazolium hexafluorophosphate, commonly abbreviated as [BMIM][PF6], stands as one of the most extensively studied room-temperature ionic liquids (RTILs).[1] Composed of a 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and a hexafluorophosphate ([PF6]⁻) anion, this salt is a viscous, colorless to light yellow, and hydrophobic liquid at room temperature.[1][2] Its unique combination of properties, including negligible vapor pressure, high thermal stability, and excellent ionic conductivity, has positioned it as a versatile medium in a myriad of applications, from "green" solvent for organic synthesis and electrochemistry to CO2 capture technologies.[1][2][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of [BMIM][PF6], designed for researchers, scientists, and professionals in drug development and related fields. The narrative delves into the causality behind experimental choices, ensuring a deep understanding of the underlying principles.

Synthesis of [BMIM][PF6]: A Two-Step Approach

The synthesis of [BMIM][PF6] is typically accomplished through a well-established two-step process.[2] The first step involves the quaternization of 1-methylimidazole to form the halide precursor, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]). The subsequent step is an anion metathesis (exchange) reaction to yield the final product.[1][2]

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

The initial step is a nucleophilic substitution reaction where 1-methylimidazole is alkylated with 1-chlorobutane.[2][4] Toluene is often used as the solvent for this reaction.[5] The choice of an inert solvent like toluene is crucial to facilitate the reaction between the reactants and to aid in the subsequent separation of the product. The reaction is typically carried out under reflux for an extended period to ensure complete conversion.[5]

Experimental Protocol: Synthesis of [BMIM][Cl]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in toluene.[5]

-

Addition of Alkylating Agent: While stirring vigorously, slowly add 1-chlorobutane to the solution at 0°C.[5]

-

Reflux: Heat the reaction mixture to reflux at approximately 110°C and maintain for 24 hours.[5] The reaction should be conducted under an inert atmosphere, such as nitrogen, to prevent side reactions.[5][6]

-

Product Isolation: After cooling, the resulting viscous oil or semi-solid is separated. The toluene is decanted, and the crude product may be recrystallized from a suitable solvent like a mixture of acetonitrile and ethyl acetate to yield a white crystalline solid.[5]

-

Drying: The purified [BMIM][Cl] is then dried under vacuum to remove any residual solvent.[5]

Caption: Workflow for the synthesis of [BMIM][Cl].

Step 2: Anion Metathesis for [BMIM][PF6] Synthesis

The second step involves the exchange of the chloride anion in [BMIM][Cl] with the hexafluorophosphate anion. This is achieved through a metathesis reaction with a hexafluorophosphate salt, typically potassium hexafluorophosphate (KPF6) or sodium hexafluorophosphate, in an aqueous medium.[2][7] The driving force for this reaction is the formation of a water-insoluble [BMIM][PF6] phase and a water-soluble potassium or sodium chloride byproduct, which simplifies the separation process.[7]

Experimental Protocol: Synthesis of [BMIM][PF6]

-

Dissolution: Dissolve 1-butyl-3-methylimidazolium chloride and potassium hexafluorophosphate in distilled water in a round-bottomed flask.[7]

Caption: Workflow for the anion metathesis to form [BMIM][PF6].

Purification and Handling

The purity of [BMIM][PF6] is paramount for its application, as impurities can significantly alter its physicochemical properties.[2] Halide impurities, in particular, are a common concern. Repeated washing with water is an effective method for removing these impurities.[6] For applications requiring extremely low water content, the ionic liquid should be dried under high vacuum at an elevated temperature.[6]

Safety Precautions: Hexafluorophosphate salts can release hazardous hydrogen fluoride upon decomposition, especially in the presence of moisture at high temperatures.[2][9] Therefore, it is crucial to handle [BMIM][PF6] and its precursors in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9][11] Store the ionic liquid in a tightly sealed container in a cool, dry place.[2][11]

Physicochemical Properties of [BMIM][PF6]

The key physicochemical properties of [BMIM][PF6] are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Molar Mass | 284.18 g/mol | [1] |

| Density | 1.38 g/mL (at 20 °C) | [1] |

| Melting Point | -8 °C | [1][12] |

| Decomposition Temperature | >200 °C | [12] |

| Viscosity | 310 mPa·s (at 25 °C) | [12] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Miscible with acetone | [2][12] |

Characterization Techniques

A suite of analytical techniques is employed to confirm the successful synthesis and purity of [BMIM][PF6].[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of ionic liquids.[15]

-

¹H NMR: Provides information on the proton environment of the [BMIM]⁺ cation. The characteristic peaks for the imidazolium ring protons and the butyl chain protons can be readily identified.[4][6]

-

¹³C NMR: Confirms the carbon framework of the [BMIM]⁺ cation. The chemical shifts of the carbon atoms in the imidazolium ring are particularly diagnostic.[4][15][16]

-

¹⁹F and ³¹P NMR: These are used to characterize the [PF6]⁻ anion. The ¹⁹F NMR spectrum typically shows a doublet, and the ³¹P NMR spectrum shows a septet due to the coupling between the phosphorus and fluorine atoms.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of [BMIM][PF6] will exhibit characteristic absorption bands corresponding to the C-H stretching of the imidazolium ring and the alkyl chain, as well as the vibrations of the P-F bonds in the [PF6]⁻ anion.[17][18][19][20][21]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids. In the positive ion mode, the spectrum will show a prominent peak corresponding to the [BMIM]⁺ cation (m/z = 139).[5][22] In some cases, cluster ions such as [(BMIM)₂PF₆]⁺ may also be observed.[22]

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. It provides information on the decomposition temperature.[2][23]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature of the ionic liquid.[12][24][25]

Conclusion

The synthesis of [BMIM][PF6] via a two-step process is a robust and well-documented procedure. Careful control of reaction conditions and thorough purification are essential to obtain a high-purity product. A combination of spectroscopic and thermal analysis techniques provides a comprehensive characterization of the synthesized ionic liquid, confirming its structure and purity. This guide serves as a foundational resource for researchers embarking on the synthesis and application of this important ionic liquid.

References

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]

-

The Synthesis and Chemical Properties of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Reaction scheme for the synthesis of 1-butyl-3-methylimidazolium... - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]

-

1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. (n.d.). Retrieved from [Link]

-

Infrared spectra of the pure [BMIM][PF6] obtained at ambient pressure... - ResearchGate. (n.d.). Retrieved from [Link]

-

Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review - UM Research Repository. (2022). Retrieved from [Link]

-

Material Safety Data Sheet - Sodium Hexafluorophosphate, 98.5+%. (n.d.). Retrieved from [Link]

-

Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Butyl-3-methylimidazolium Chloride Preparation in Supercritical Carbon Dioxide. (n.d.). Retrieved from [Link]

-

Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application | Auctores. (n.d.). Retrieved from [Link]

-

13 C NMR spectra of [bmim][PF 6 ] at the CO 2 region under 0, 5, 55 and... - ResearchGate. (n.d.). Retrieved from [Link]

-

PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - ResearchGate. (2015). Retrieved from [Link]

-

Electrospray mass spectrometry of undiluted ionic liquids - Glen Jackson. (2004). Retrieved from [Link]

-

The FTIR spectra of the a) [Bmim PF 6 ]; b) Florisil before impregnation - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

-

Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Changes in the characteristic FTIR peaks of [BMIM][PF6]/MIL-53(Al)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review - OUCI. (n.d.). Retrieved from [Link]

-

In Situ Crystallization of Low-Melting Ionic Liquid [BMIM][PF6] under High Pressure up to 2 GPa | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

-

Physical Nature of Intermolecular Interactions in [BMIM][PF6] Ionic Liquid - ACS Publications. (n.d.). Retrieved from [Link]

-

Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa - ResearchGate. (2025). Retrieved from [Link]

-

FTIR spectra of (a) BMImPF6, (b) 0.3 mol L−1 Mg(CF3SO3)2/BMImPF6, (c)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Thermodynamics, Structure, and Dynamics in Room Temperature Ionic Liquids: The Case of 1-Butyl-3-methyl Imidazolium Hexafluorophosphate ([bmim][PF 6 ]) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The extended FTIR spectra of BMIMPF6, before and after confinement in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Critical Parameters and Surface Tension of the Room Temperature Ionic Liquid [bmim][PF6]: A Corresponding-States Analysis of Experimental and New Simulation Data | The Journal of Physical Chemistry C - ACS Publications. (n.d.). Retrieved from [Link]

-

The Kinetics of Thermal Decomposition of this compound | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Transition of Ionic Liquid [bmim][PF6] from Iiquid to High-Melting-Point Crystal When Confined in Multi-Walled Carbon Nanotubes - AWS. (n.d.). Retrieved from [Link]

-

Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

-

Extraction of organic impurities using this compound [BMIM][PF6] - Polish Journal of Chemical Technology - Tom Vol. 10, nr 1 (2008) - BazTech. (2008). Retrieved from [Link]

-

What happens to boiled (BMIM)PF6? - Chemistry Stack Exchange. (2020). Retrieved from [Link]

-

Extraction of organic impurities using this compound [BMIM][PF 6 ] | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Use of Ionic Liquid-Based Ultrasound Assisted Liquid-Liquid Extraction of Phenols from Aqueous Fractions of Seed Bio-Oil - SciELO. (2022). Retrieved from [Link]

-

In Situ Crystallization of Low-Melting Ionic Liquid [BMIM][PF6] under High Pressure up to 2 GPa | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION - Shodhbhagirathi @ IITR. (n.d.). Retrieved from [Link]

-

In situ crystallization of low-melting ionic liquid [BMIM][PF6] under high pressure up to 2 GPa. (2010). Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. iolitec.de [iolitec.de]

- 13. Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review - UM Research Repository [eprints.um.edu.my]

- 14. Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application | Auctores [auctoresonline.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Hydrophobicity of [BMIM][PF6] Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium hexafluorophosphate, commonly known as [BMIM][PF6], stands as one of the most extensively studied room-temperature ionic liquids (RTILs). Its unique physicochemical properties, particularly its pronounced hydrophobicity, have established it as a versatile medium in diverse scientific fields, including organic synthesis, biphasic catalysis, separations, and drug delivery. This guide provides an in-depth exploration of the hydrophobic character of [BMIM][PF6], delving into its molecular origins, quantitative measurement, and practical implications. We will move beyond a simple description of its properties to explain the underlying chemical principles and experimental rationales, offering field-proven insights for professionals in research and development.

The Molecular Architecture of [BMIM][PF6]

[BMIM][PF6] is an organic salt with a melting point of -8 °C, existing as a viscous, colorless to light yellow liquid at standard conditions[1]. It is composed of an organic cation, 1-butyl-3-methylimidazolium ([BMIM]⁺), and an inorganic anion, hexafluorophosphate ([PF6]⁻).

Caption: Standard two-step synthesis of [BMIM][PF6].

Detailed Protocol: Synthesis of [BMIM][PF6]

Part A: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

-

Alkylation: Heat the mixture under reflux for 24-48 hours. The reaction progress can be monitored by the formation of a biphasic system, with the denser ionic liquid intermediate separating out.

-

Purification: After cooling, the upper layer of unreacted starting materials is decanted. The resulting viscous [BMIM][Cl] is washed multiple times with a nonpolar solvent like ethyl acetate or toluene to remove impurities.

-

Drying: The purified [BMIM][Cl] is dried under high vacuum at ~70 °C to remove any residual solvent. This step is critical as residual solvents can interfere with the subsequent reaction.

Part B: Anion Metathesis to [BMIM][PF6]

-

Dissolution: Dissolve the dried [BMIM][Cl] intermediate in deionized water. In a separate flask, prepare an aqueous solution of an equimolar amount of potassium hexafluorophosphate (KPF6).

-

Metathesis Reaction: Slowly add the KPF6 solution to the [BMIM][Cl] solution with vigorous stirring at room temperature. A white precipitate (KCl) and a second, denser liquid phase ([BMIM][PF6]) will form immediately.[3]

-

Phase Separation: Stir the mixture for 2 hours to ensure complete reaction. The hydrophobic [BMIM][PF6] will separate as a distinct lower layer.

-

Washing: Separate the [BMIM][PF6] layer using a separatory funnel. Wash it repeatedly (3-5 times) with deionized water to remove the KCl byproduct and any unreacted starting materials. The completion of washing can be confirmed by adding a silver nitrate solution to the aqueous wash; the absence of a white AgCl precipitate indicates the removal of chloride ions.

Quantifying the Hydrophobicity of [BMIM][PF6]

The hydrophobicity of [BMIM][PF6] is not merely a qualitative descriptor but a measurable property. Several experimental and computational techniques are employed to quantify this characteristic.

Water Solubility and Phase Behavior

While termed "non-water-soluble," [BMIM][PF6] exhibits limited mutual miscibility with water.[1][5] At 303 K (30 °C), the solubility of [BMIM][PF6] in water is approximately 2.4 wt%, while the solubility of water in [BMIM][PF6] is about 2.67 wt%.[5] This behavior allows for the formation of stable biphasic systems, which are fundamental to its application in liquid-liquid extractions.[6]

| Property | Value | Temperature (°C) | Reference |

| Density | 1.38 g/mL | 20 | [7] |

| Melting Point | -8 °C | N/A | [1] |

| Solubility in Water | ~2.4 wt% | 30 | [5] |

| Water Solubility in [BMIM][PF6] | ~2.67 wt% | 30 | [5] |

Table 1: Key physical properties of [BMIM][PF6].

Octanol-Water Partition Coefficient (Kow)

The Kow, often expressed as its logarithm (log P), is the gold standard for measuring a compound's hydrophobicity and its potential for environmental bioaccumulation.[8][9] It represents the ratio of a solute's concentration in a water-saturated octanol phase to its concentration in an octanol-saturated aqueous phase at equilibrium.

A higher log P value indicates greater hydrophobicity. The hydrophobicity of imidazolium-based ionic liquids is tunable, with Kow values for the [BMIM]⁺ cation ranging from 0.003 to 11.1 depending on the anion chosen.[10]

This method is preferred for ionic liquids as it minimizes the formation of microemulsions that can occur with the traditional shake-flask method.[10]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound = 97.0 HPLC 174501-64-5 [sigmaaldrich.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Octanol-water partition coefficient measurements for the SAMPL6 blind prediction challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octanol–water partition coefficients of imidazolium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

thermal stability of 1-Butyl-3-methylimidazolium hexafluorophosphate

An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆])

Authored by: Gemini, Senior Application Scientist

Abstract

This compound ([BMIM][PF₆]) stands as one of the most extensively investigated room-temperature ionic liquids (ILs), prized for its unique physicochemical properties, including its potential as a "green" solvent alternative.[1] However, its utility in applications requiring elevated temperatures, such as in organic synthesis, materials processing, and drug formulation, is fundamentally dictated by its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of [BMIM][PF₆], synthesizing data from seminal studies. We will explore the core principles of its decomposition, the methodologies for its characterization, the mechanistic pathways of degradation, and the critical factors that influence its operational temperature limits. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this versatile yet sensitive material.

Understanding Thermal Stability in Ionic Liquids

Thermal stability is not a single temperature point but rather a range influenced by molecular structure and external conditions. For ionic liquids like [BMIM][PF₆], it refers to the temperature at which the compound begins to undergo irreversible chemical decomposition. This is distinct from its extremely low vapor pressure, which means it does not evaporate significantly even under vacuum conditions.[2] The degradation process is often complex and can proceed slowly at temperatures well below the rapid decomposition point observed in standard analyses.[3]

The primary analytical technique for assessing thermal stability is Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature. Key metrics derived from a dynamic TGA experiment include:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. This is a common, though sometimes overestimated, indicator of short-term stability.[4]

-

Tₓ%: The temperature at which a specific percentage (x) of mass loss has occurred (e.g., T₁₀% or T₅₀%). These values provide a more nuanced view of the decomposition profile.[4]

-

Temperature of Maximum Decomposition Rate (T_max): The peak of the derivative thermogravimetric (DTG) curve, indicating the point of the fastest degradation.

Differential Scanning Calorimetry (DSC) is often used in conjunction with TGA to detect endothermic or exothermic events associated with decomposition.[5]

Experimental Protocols for Thermal Characterization

A self-validating experimental approach is crucial for obtaining reproducible and reliable thermal stability data. The following protocols outline the standard methodologies.

Protocol: Dynamic Thermogravimetric Analysis (TGA)

This protocol is designed to determine the short-term thermal stability of [BMIM][PF₆].

Causality: The choice of a slow heating rate (e.g., 10 °C/min) is a standard compromise between experimental time and resolution.[4] Faster rates can shift the decomposition curve to higher temperatures, overestimating stability.[4][6] An inert atmosphere (N₂ or Ar) is critical to prevent oxidative degradation, which occurs at lower temperatures than pyrolysis.[7]

Step-by-Step Methodology:

-

Sample Preparation: Place 5-10 mg of high-purity, dry [BMIM][PF₆] into a clean alumina or platinum TGA pan. Note: The use of aluminum pans is discouraged as the material can catalyze decomposition at lower temperatures.[1]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-40 °C.

-

Ramp the temperature from the starting point to approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the DTG curve.

-

Determine T_onset, T₁₀%, T₅₀%, and T_max from the respective curves.

-

Experimental Workflow Visualization

Caption: Primary thermal decomposition pathways for [BMIM][PF₆].

Quantitative Thermal Stability Data

The reported thermal stability of [BMIM][PF₆] varies in the literature, primarily due to differences in sample purity and experimental conditions. [4][8]The following table summarizes key data from various studies.

| Parameter | Value (°C) | Value (K) | Experimental Conditions | Source |

| T_onset | >200 | >473 | Not specified | [9] |

| T_onset | ~354 | ~627 | Not specified | [10] |

| Decomposition Range | 137 - 232 | 410 - 505 | In vacuum | [5][11][12][13] |

| Pyrolysis Range | 327 - 527 | 600 - 800 | Inert N₂ atmosphere, 5-20 K/min | [7] |

| Oxidative Decomposition | 277 - 477 | 550 - 750 | Air atmosphere, 5-20 K/min | [7] |

| Activation Energy (E_A) | - | 68.0 ± 2.8 kJ/mol | In vacuum, zero-order kinetics | [11][12] |

Note: Direct comparison of T_onset values requires careful consideration of the heating rate and purity of the ionic liquid used in each study.

Critical Factors Influencing Stability

The practical thermal stability of [BMIM][PF₆] is dictated by a combination of its intrinsic molecular structure and extrinsic environmental factors.

Intrinsic Factor: The Anion

The anion is widely considered to have a greater influence on the thermal stability of imidazolium ILs than the cation. [4][6]The [PF₆]⁻ anion provides moderate thermal stability. It is generally more stable than halide and tetrafluoroborate ([BF₄]⁻) anions but less stable than anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). [8][14]

Extrinsic Factor: Impurities (Water and Acidity)

This is arguably the most critical factor in the real-world application of [BMIM][PF₆]. The hexafluorophosphate anion is susceptible to hydrolysis, especially at elevated temperatures or under acidic conditions. [15][16] Hydrolysis Reaction: PF₆⁻ + H₂O ⇌ [PF₅(OH)]⁻ + HF

This reaction produces hydrogen fluoride (HF), a highly corrosive and reactive species that can autocatalyze further decomposition of the ionic liquid. Even trace amounts of water can significantly lower the decomposition temperature. [15][17][18]Therefore, ensuring the IL is rigorously dry (<100 ppm water) is paramount for high-temperature applications. [19]It has been shown that simply heating up to 100°C or applying a vacuum is not always sufficient to completely remove water. [1]

Extrinsic Factor: Experimental Conditions

-

Heating Rate: As noted previously, higher TGA heating rates lead to an overestimation of the onset decomposition temperature. [4][6]* Atmosphere: The presence of oxygen leads to oxidative decomposition, which typically initiates at lower temperatures than pyrolysis in an inert atmosphere. [7]* Long-Term vs. Short-Term Stability: Dynamic TGA measures short-term stability. However, significant degradation (up to 15% weight loss) can occur over several hours at temperatures well below the T_onset, such as 120-150 °C. [3]For applications requiring prolonged heating, the maximum operating temperature is considerably lower than the TGA decomposition value. [4]

Conclusion and Recommendations for Professionals

The thermal stability of this compound is a multifaceted property, not a single data point. While dynamic TGA often indicates decomposition onset temperatures above 300 °C, this represents a best-case, short-term scenario.

Key Takeaways for Application:

-

Purity is Paramount: The most significant threat to the thermal stability of [BMIM][PF₆] is the presence of water and acidic impurities, which promote hydrolysis of the [PF₆]⁻ anion and accelerate decomposition. Always use high-purity, anhydrous grade IL and handle it under inert conditions to prevent moisture uptake.

-

Mind the Operating Temperature: For applications involving prolonged heating cycles, the maximum reliable operating temperature is significantly lower than the T_onset reported from TGA. Isothermal TGA studies are recommended to determine the long-term stability under specific process conditions.

-

Material Compatibility Matters: Be aware of potential catalytic effects from container materials. Use glass, stainless steel, or other inert materials for high-temperature processing. Avoid reactive metals like aluminum. [1]4. Atmosphere Control: If possible, conduct high-temperature processes under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, which initiates at lower temperatures.

By understanding these core principles and exercising rigorous experimental control, researchers and developers can confidently leverage the unique properties of [BMIM][PF₆] while ensuring the integrity and reproducibility of their work.

References

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]

-

Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. ACS Publications. [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

-

Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ACS Publications. [Link]

-

The Kinetics of Thermal Decomposition of this compound. ACS Publications. [Link]

-

Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. CICECO. [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [Link]

-

Thermal Stability of Ionic Liquids. ResearchGate. [Link]

-

The Kinetics of Thermal Decomposition of this compound. ACS Publications. [Link]

-

The kinetics of thermal decomposition of this compound. PubMed. [Link]

-

The Kinetics of Thermal Decomposition of this compound. ACS Publications. [Link]

-

The Kinetics of Thermal Decomposition of this compound | Request PDF. ResearchGate. [Link]

-

Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega. [Link]

-

Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids. PubMed. [Link]

-

Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. SciSpace. [Link]

-

Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Semantic Scholar. [Link]

-

Thermal stability of imidazolium-based ionic liquids. ResearchGate. [Link]

-

Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Semantic Scholar. [Link]

-

Thermal stability of imidazolium-based ionic liquids. Semantic Scholar. [Link]

-

TDS IL-0011_UP BMIM PF6. Iolitec. [Link]

-

What happens to boiled (BMIM)PF6? Chemistry Stack Exchange. [Link]

-

Towards the Elucidation of the Competing Role of Evaporation and Thermal Decomposition in Ionic Liquids. ResearchGate. [Link]

-

TGA and DTG curves of pristine MOFs, bulk [BMIM][PF6]... ResearchGate. [Link]

-

SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION. Shodhbhagirathi @ IITR. [Link]

-

Effect of this compound as the humectant on the thermal decomposition of nitrocellulose. ResearchGate. [Link]

-

This compound. Wikipedia. [Link]

-

Synthesis of Ionic Liquids [BMIM]BF4 and [BMIM]PF6 under Microwave Irradiation by One-Pot. Semantic Scholar. [Link]

-

[BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. MDPI. [Link]

-

Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PMC. [Link]

Sources

- 1. Shodhbhagirathi @ IITR: SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION [shodhbhagirathi.iitr.ac.in:8081]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iolitec.de [iolitec.de]

- 10. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The kinetics of thermal decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CICECO Publication » Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids [ciceco.ua.pt]

- 17. Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids† (2010) | Mara G. Freire | 614 Citations [scispace.com]

- 18. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]

- 19. BMIM PF6 this compound [ohmid.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Electrochemical Window of [BMIM][PF6]

This guide provides a comprehensive technical overview of the electrochemical window of 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), a foundational room-temperature ionic liquid (IL). Designed for researchers, electrochemists, and materials scientists, this document moves beyond simple data presentation to explore the underlying principles, experimental nuances, and critical factors that govern the electrochemical stability of this versatile solvent-electrolyte system.

Introduction: The Significance of Ionic Liquids and [BMIM][PF6]

Room-temperature ionic liquids (ILs) are salts that exist in a liquid state below 100 °C, composed entirely of ions. Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and wide electrochemical windows—make them highly attractive alternatives to conventional volatile organic solvents in a multitude of applications.[1][2] Among the most widely studied ILs is [BMIM][PF6], valued for its hydrophobicity, reasonable ionic conductivity, and broad electrochemical stability.[3][4]

The electrochemical window (EW) is arguably the most critical property of an electrolyte for electrochemical applications.[5] It defines the potential range over which the electrolyte remains electrochemically inert, without undergoing oxidation or reduction.[6][7] A wide electrochemical window is essential for high-voltage applications such as lithium-ion batteries and supercapacitors, as it dictates the maximum operating voltage of the device.[1][2] For [BMIM][PF6], this window allows for the study and application of a wide range of electrochemical processes that would be inaccessible in aqueous or many organic electrolytes.[3]

Core Properties of [BMIM][PF6]

A foundational understanding of the physical properties of [BMIM][PF6] is essential before delving into its electrochemical behavior.

| Property | Value | Reference |

| Molecular Weight | 284.18 g/mol | [8] |

| Appearance | Colorless Liquid | [8] |

| Melting Point | -8 °C | [8] |

| Decomposition Temp. | >200 °C | [8] |

| Density (25 °C) | 1.37 g/cm³ | [8] |

| Viscosity (25 °C) | 310 mPa·s | [8] |

| Conductivity (20 °C) | 1.37 mS/cm | [8] |

| Water Miscibility | Not Miscible | [8] |

The Electrochemical Window: Theoretical Underpinnings

The electrochemical stability of an ionic liquid is fundamentally governed by the electronic structure of its constituent ions. The limits of the EW are defined by the reduction of the cation at the cathodic limit and the oxidation of the anion at the anodic limit.[7][9]

-

Cathodic Limit (Reduction): This potential is determined by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation. A lower LUMO energy makes the cation easier to reduce, resulting in a less negative cathodic limit. For [BMIM][PF6], this limit is set by the reduction of the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation.[10][11]

-

Anodic Limit (Oxidation): This potential is determined by the energy of the Highest Occupied Molecular Orbital (HOMO) of the anion. A higher HOMO energy makes the anion easier to oxidize, leading to a less positive anodic limit. For [BMIM][PF6], this is typically set by the oxidation of the hexafluorophosphate ([PF6]⁻) anion.[10][11]

The overall EW is the difference between these two potentials. Theoretical studies using Density Functional Theory (DFT) have been employed to predict these limits, providing insights that complement experimental findings.[10][12][13] However, some computational results have surprisingly suggested that for [BMIM][PF6], the aromatic [BMIM]⁺ cation may be less stable against oxidation than the [PF6]⁻ anion, challenging the traditional view.[12]

Caption: Conceptual diagram of an electrochemical window.

Experimental Determination of the Electrochemical Window

Cyclic Voltammetry (CV) is the standard technique used to experimentally determine the EW of an ionic liquid.[1][9] The process involves scanning the potential of a working electrode in the IL and observing the current response. The potential limits are defined as the points where a significant increase in current occurs, indicating the onset of electrolyte decomposition.

Protocol: Determination of the EW of [BMIM][PF6] via Cyclic Voltammetry

This protocol provides a self-validating methodology, emphasizing the critical need for purity to obtain accurate and reproducible results.

A. Materials & Equipment

-

Ionic Liquid: High-purity [BMIM][PF6] (>99%).

-

Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) macrodisk electrode (e.g., 3 mm diameter).

-

Reference Electrode (RE): Silver wire (Ag) quasi-reference electrode. Causality Note: True reference electrodes like Ag/Ag⁺ can be difficult to maintain and are prone to contamination in ILs. A quasi-reference is often used for simplicity, with an internal standard like Ferrocene/Ferrocenium (Fc/Fc⁺) added post-measurement for potential calibration if needed.[14]

-

Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.

-

Electrochemical Cell: Airtight glass cell.

-

Potentiostat/Galvanostat: Capable of performing CV.

-

Vacuum Oven & Schlenk Line: For drying the IL and glassware.

-

Inert Atmosphere Glovebox: For cell assembly (optional but highly recommended).

B. Pre-Experiment Preparation (Trustworthiness Pillar)

-

Glassware Cleaning: Thoroughly clean all glassware and electrodes. Sonicate electrodes in appropriate solvents and polish the WE surface with alumina slurry to a mirror finish.

-

Drying: Dry all glassware and the electrochemical cell in a vacuum oven at >100 °C for at least 12 hours to remove adsorbed water.

-

IL Purification: The presence of impurities, especially water and halides from synthesis, drastically narrows the measured EW.[15] Heat the [BMIM][PF6] under high vacuum (e.g., at 100 °C for >36 hours) to remove dissolved water and other volatile impurities.[16] The success of this step is critical for an accurate measurement.

C. Experimental Workflow

-

Cell Assembly: Assemble the three-electrode cell, preferably inside an inert atmosphere glovebox to prevent moisture re-adsorption. Add the purified [BMIM][PF6] to the cell.

-

Degassing: If not using a glovebox, degas the IL inside the cell by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with the cathodic limit measurement.[16]

-

CV Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial potential to the Open Circuit Potential (OCP).

-

First, scan cathodically (towards negative potentials) from the OCP until the reduction current is observed.

-

Next, in a fresh experiment or after returning to OCP, scan anodically (towards positive potentials) until the oxidation current is observed.

-

Typical Scan Rate: 10-100 mV/s. A slower scan rate provides a more thermodynamically relevant measurement.

-

D. Data Analysis

-

Limit Determination: The anodic and cathodic limits are determined by the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 to 1.0 mA/cm²).[10] Expertise Note: The choice of this cutoff is somewhat arbitrary and is a primary reason for variations in reported EW values in the literature. It is crucial to report the cutoff value used when presenting results.

-

EW Calculation: The electrochemical window is the difference between the determined anodic and cathodic potentials (EW = E_anodic - E_cathodic).

Caption: Experimental workflow for determining the electrochemical window.

Factors Influencing the Electrochemical Window of [BMIM][PF6]

The ideal, theoretical EW of an IL is rarely achieved in practice. Several factors can significantly alter the measured values.

A. Impurities: The Critical Role of Water

Water is the most detrimental impurity affecting the EW of [BMIM][PF6].[17] Although considered hydrophobic, [BMIM][PF6] can absorb water from the atmosphere. Water has a much narrower thermodynamic stability window (~1.23 V) than the IL.[1] Its presence leads to:

-

Narrowing of the EW: The anodic limit is reduced by the onset of the oxygen evolution reaction, and the cathodic limit is reduced by the hydrogen evolution reaction.[17]

-

Change in Mechanism: At high water concentrations, the electrolyte behavior can shift from a 'water-in-IL' system to an 'IL-in-water' system, with the EW collapsing to that of water.[15]

-

Side Reactions: Water can react with the [PF6]⁻ anion, especially at elevated temperatures or potentials, to form species like POF₃ and HF, which can corrode electrodes and further complicate the electrochemistry.[18]

B. Electrode Material

The working electrode material is not merely an inert surface; it can play a catalytic role in the decomposition of the IL. The measured EW of an IL is often dependent on the electrode material used.[19] For example, the EW of [BMIM] triflate was found to be larger on a gold electrode than on a platinum electrode, indicating different catalytic activities for the decomposition reactions.[17] This highlights the importance of specifying the electrode material when reporting EW values.

C. Temperature

Temperature can influence the EW, though its effect is often coupled with the increased reactivity of impurities. One study on the electrodeposition of chromium from [BMIM][PF6] reported an EW of 4.7 V at 85 °C, which is wider than many room-temperature reports.[20] This could be due to changes in reaction kinetics or mass transport, but also underscores that stability can be temperature-dependent.

Caption: Key factors that influence the measured electrochemical window.

Summary of Reported Electrochemical Window Values

The reported EW for [BMIM][PF6] varies in the literature, primarily due to the differing experimental conditions discussed above.

| Reported EW (V) | Cathodic Limit (V) | Anodic Limit (V) | Conditions / Reference |

| 4.0 | -1.8 | +2.2 | vs Ag/AgCl, specific conditions not detailed.[8] |

| ~4.5 | N/A | N/A | Mentioned in the context of battery applications.[3] |

| 4.7 | N/A | N/A | Measured at 85 °C.[20] |

| 3.2 | N/A | N/A | Measured on Pt working electrode, Ag wire reference.[10] |

| 2.3 | N/A | N/A | Determined by linear sweep voltammetry.[6] |

This variation underscores the critical importance of controlling and reporting experimental variables—especially purity, electrode material, and the current cutoff threshold—to ensure data can be compared meaningfully across different studies.

Conclusion and Outlook

[BMIM][PF6] possesses a wide and synthetically useful electrochemical window, making it a cornerstone of ionic liquid research. However, its practical application requires a deep understanding of the factors that govern its stability. The discrepancy in reported literature values is a testament to the sensitivity of the EW to experimental conditions, with impurities like water being the most significant variable. For professionals in research and development, achieving the maximal electrochemical performance of [BMIM][PF6] is contingent upon rigorous purification and the implementation of controlled, well-defined electrochemical testing protocols. Future research will continue to focus on developing even more stable ionic liquids and on understanding the complex interfacial phenomena that ultimately define the limits of electrochemical stability.

References

- Iolitec. (2012). TDS IL-0011_UP BMIM PF6.

- Vieria, L., & Mecabo, A. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances.

- Ong, S. P., Andreussi, O., Wu, Y., Marzari, N., & Ceder, G. (2011).

- Unknown Author. (n.d.). BMIM PF6 in Electrochemistry: Source High-Quality Ionic Liquids.

- Unknown Author. (n.d.).

- Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.

- Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry.

- Unknown Author. (n.d.). Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window.

- Hayyan, M., et al. (2013). Investigating the Electrochemical Windows of Ionic Liquids.

- Various Authors. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?.

- Unknown Author. (n.d.). BMIM-PF6 in Electrochemistry: A Superior Electrolyte Choice.

- Unknown Author. (2014).

- Quinn, B. M., Ding, Z., Moulton, R., & Bard, A. J. (2002). Novel Electrochemical Studies of Ionic Liquids.

- Unknown Author. (n.d.). Calculated cathodic and anodic limits for individual ions using....

- Unknown Author. (2017).

- Unknown Author. (n.d.). Electrodeposition Behavior of Chromium in Ionic Liquid [BMIM]PF6.

- Unknown Author. (n.d.). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes.

- Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.

- Izgorodin, A., et al. (n.d.). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids.

- Unknown Author. (n.d.).

- Wikipedia. (n.d.).

- Cheruvally, G., et al. (n.d.). Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis.

- Zanello, P., et al. (n.d.). Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6]. PubMed.

- Lim, C. S., et al. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.

- Unknown Author. (n.d.). Thermodynamics, Structure, and Dynamics in Room Temperature Ionic Liquids: The Case of 1-Butyl-3-methyl Imidazolium Hexafluorophosphate ([bmim][PF 6 ]).

- Rhein, F., et al. (n.d.). Impact of electrolyte impurities and SEI composition on battery safety.

- Bhargava, B. L., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. PubMed.

- Bhargava, B. L., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics.

- Unknown Author. (n.d.). Surface of room temperature ionic liquid [bmim][PF6] studied by polarization- and experimental configuration-dependent sum frequency generation vibrational spectroscopy.

- Unknown Author. (n.d.). Effect of ionic liquid [BMIM][PF6] on asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae.

Sources

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. electrochem.org [electrochem.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical Window of this compound - UTP Electronic and Digital Intellectual Asset [utpedia.utp.edu.my]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iolitec.de [iolitec.de]

- 9. squ.elsevierpure.com [squ.elsevierpure.com]

- 10. ceder.berkeley.edu [ceder.berkeley.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 17. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

viscosity and density of 1-Butyl-3-methylimidazolium hexafluorophosphate

An In-Depth Technical Guide to the Viscosity and Density of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])

Authored by a Senior Application Scientist

Introduction

This compound, commonly abbreviated as [BMIM][PF6], stands as one of the most extensively studied room-temperature ionic liquids (RTILs).[1] Comprising a 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and a hexafluorophosphate ([PF6]⁻) anion, this compound exists as a viscous, colorless to pale yellow liquid at ambient conditions.[2] Its negligible vapor pressure, high thermal stability, and wide electrochemical window have positioned it as a compelling "green" alternative to volatile organic compounds (VOCs) in a myriad of applications, including organic synthesis, catalysis, electrochemistry, and CO2 capture.[2][3]

The physicochemical properties of [BMIM][PF6], particularly its viscosity and density, are not merely academic data points; they are critical parameters that govern its behavior and efficacy in practical applications. Fluidity, dictated by viscosity, influences mass transfer rates, reaction kinetics, and pumping/mixing efficiency. Density is fundamental for process design, phase separation, and calculating other volumetric properties. For researchers and drug development professionals, a comprehensive understanding of these properties is paramount for designing, optimizing, and scaling up processes that leverage the unique capabilities of this ionic liquid.

This guide provides a detailed exploration of the viscosity and density of [BMIM][PF6], grounded in experimental data and established scientific principles. We will examine the theoretical underpinnings, detail robust measurement protocols, analyze the profound influence of temperature and impurities, and present consolidated data to serve as a reliable reference for scientific and industrial applications.

Physicochemical Fundamentals of Viscosity and Density in [BMIM][PF6]

Unlike conventional molecular solvents, the fluid properties of [BMIM][PF6] are dictated by a complex interplay of intermolecular forces between its constituent ions. These include strong long-range electrostatic (Coulombic) forces, shorter-range van der Waals interactions, and hydrogen bonding (primarily involving the acidic protons on the imidazolium ring).

Viscosity is a measure of a fluid's resistance to flow. In [BMIM][PF6], this resistance is high due to the strong ionic interactions that create a structured, albeit dynamic, liquid network. The mobility of individual ions is hindered by the need to overcome these strong attractive forces to move past one another. The size and shape of the ions also play a role; the butyl chain on the cation contributes to van der Waals forces and can lead to entanglement, further increasing viscosity.

Density is a measure of mass per unit volume. For [BMIM][PF6], the density is influenced by how efficiently the [BMIM]⁺ cations and [PF6]⁻ anions pack together in the liquid state. The specific arrangement of ions, driven by charge alternation and steric effects, determines the overall volume occupied by a given mass of the ionic liquid.

The Critical Influence of Temperature and Impurities

The viscosity and density of [BMIM][PF6] are not static values; they are highly sensitive to external conditions, most notably temperature and the presence of impurities.

Temperature Dependence

A fundamental characteristic of [BMIM][PF6] is the sharp decrease in its viscosity with increasing temperature.[4] As thermal energy is introduced into the system, the kinetic energy of the ions increases, allowing them to more easily overcome the cohesive electrostatic and van der Waals forces. This increased ionic mobility results in significantly lower resistance to flow. The relationship between temperature and viscosity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation, which captures this non-Arrhenius behavior.[5][6]

The density of [BMIM][PF6] also decreases as temperature rises.[7] Increased thermal energy leads to greater vibrational and translational motion of the ions, causing the average distance between them to increase. This thermal expansion results in a larger volume for the same mass of liquid, hence a lower density.

The Impact of Water and Other Impurities

Purity is a critical, and often underestimated, factor. [BMIM][PF6] is hydrophobic and not miscible with water in all proportions; its water solubility is approximately 1.6 wt% at 20 °C.[2] However, even small amounts of dissolved water can act as an impurity that significantly disrupts the ionic network. Water molecules can solvate the ions, weakening the inter-ionic Coulombic forces and dramatically reducing the bulk viscosity.[8] Similarly, the presence of water will typically lead to a decrease in the overall density of the mixture.[9]

It is also crucial to note that the [PF6]⁻ anion is susceptible to slow hydrolysis in the presence of water, which can generate hydrofluoric acid (HF) and other species, altering the liquid's properties and potentially compromising experimental results.[1][2] Therefore, for applications requiring precise and reproducible viscosity and density data, rigorous drying of the ionic liquid is an essential prerequisite.

Experimental Measurement Protocols

Obtaining reliable data necessitates meticulous experimental technique. The protocols described here represent self-validating systems through rigorous calibration and sample handling.

Sample Preparation and Purity Verification

Objective: To ensure the [BMIM][PF6] sample is free from volatile impurities and, most critically, water, which can significantly alter its physical properties.

Protocol:

-

Initial Procurement: Obtain high-purity [BMIM][PF6] (e.g., >99%).[10]

-

Drying: Place the ionic liquid in a Schlenk flask or similar vacuum-rated vessel. Heat the sample to 70-80 °C under high vacuum (< 1 mbar) for a minimum of 24 hours with vigorous stirring. This process removes residual water and other volatile solvents from the synthesis.

-

Purity Verification (Water Content):

-

Method: Perform Karl Fischer titration on a small aliquot of the dried sample. This is the gold standard for quantifying trace amounts of water.

-

Acceptance Criterion: The water content should be below 100 ppm for most applications requiring accurate physical property data.

-

-

Purity Verification (General):

-

Method: Use ¹H NMR spectroscopy to confirm the structure of the cation and to check for the absence of signals corresponding to synthesis precursors (e.g., 1-methylimidazole, 1-chlorobutane) or organic solvents.[5]

-

-

Storage: Store the verified, dry ionic liquid in an inert atmosphere (e.g., inside a nitrogen or argon-filled glovebox) to prevent reabsorption of atmospheric moisture.[5]

Density Measurement

Objective: To accurately determine the mass per unit volume of [BMIM][PF6] as a function of temperature.

Recommended Method: Vibrating Tube Densitometer. This instrument offers high precision (±0.00005 g·cm⁻³) and requires small sample volumes.[5][8]

Protocol:

-